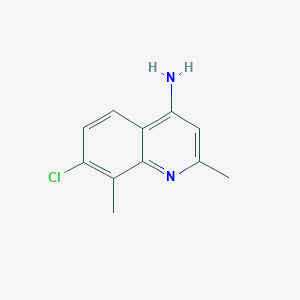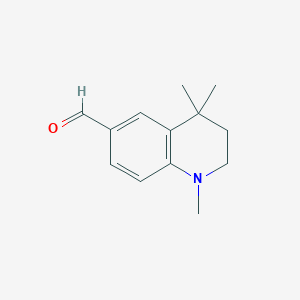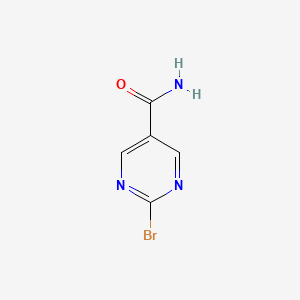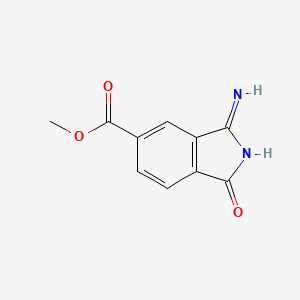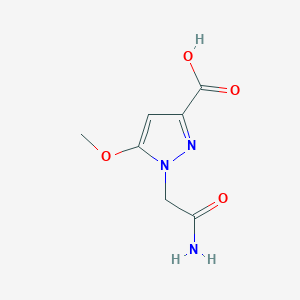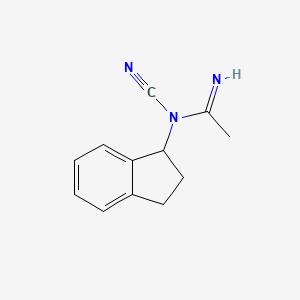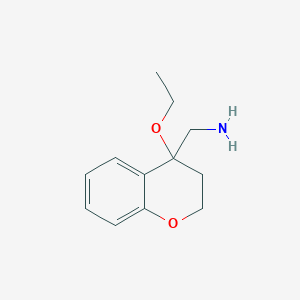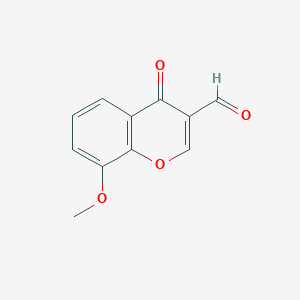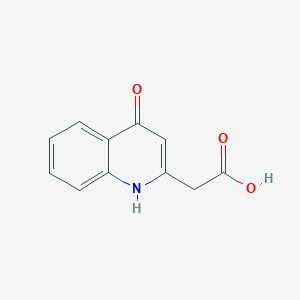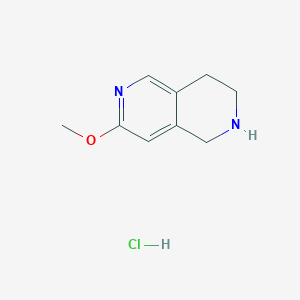
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities and potential therapeutic applications. The compound’s molecular formula is C9H13ClN2O, and it is often used in research settings to explore its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction allows for the regio- and stereoselective formation of the compound through endo intermediates . Another method involves the N-alkylation, N-acylation, and N-tosylation of precursor molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis and solvent-free reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, forming N-alkyl and N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which are often explored for their enhanced biological activities .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used to study its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its molecular targets include enzymes, receptors, and ion channels, which contribute to its diverse pharmacological effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial properties.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: Similar in structure and reactivity.
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity profiles. Its methoxy group at the 7-position and the tetrahydro-2,6-naphthyridine core contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H |
InChI Key |
JWPCKRLMRAZSOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCNCC2=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
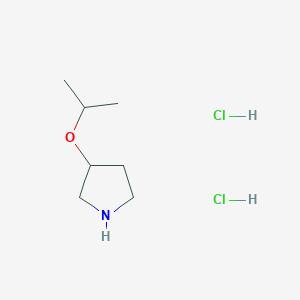
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
